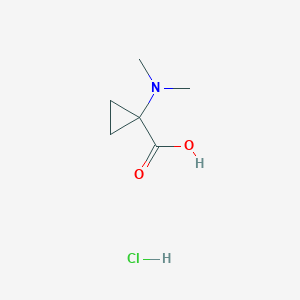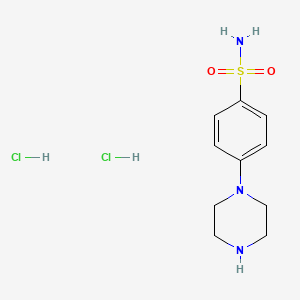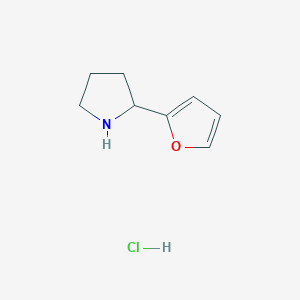
(Tetrahydro-2-furanylmethyl)(3-thienylmethyl)amine hydrochloride
Overview
Description
“(Tetrahydro-2-furanylmethyl)(3-thienylmethyl)amine hydrochloride” is a chemical compound with the CAS Number: 1049713-30-5 . It has a molecular weight of 233.76 and its IUPAC name is N-(tetrahydro-2-furanylmethyl)(3-thienyl)methanamine hydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for the compound is 1S/C10H15NOS.ClH/c1-2-10(12-4-1)7-11-6-9-3-5-13-8-9;/h3,5,8,10-11H,1-2,4,6-7H2;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 233.76 .Scientific Research Applications
Chemical Derivatives and Reactions
Synthesis of Tetrahydro-2-Furanyl Derivatives : The compound is used in the synthesis of various derivatives, including reactions with alcohols, phenols, acids, thiols, azoles, amides, and imides. This provides a general procedure for protecting hydroxyl functions and allows for easy removal of the THF group (Kruse, Jonkers, Dert, & Gen, 2010).
Amination Processes : It's involved in the reduction of aromatic nitro compounds to amines, synthesized as hydrochloride salts with good yields. This shows selectivity toward various groups including aryl-chloride, aryl-bromide, and others (Pehlivan, Métay, Laval, Dayoub, Demonchaux, Mignani, & Lemaire, 2011).
Palladium-Catalyzed Cross-Coupling : The compound participates in palladium-catalyzed Stille cross-couplings, acting as a reactant in the synthesis of various organic compounds (Zhang, Marshall, & Liebeskind, 1999).
Synthesis and Applications in Medicinal Chemistry
Synthesis of Antimicrobial and Anticoccidial Agents : The compound is used in the synthesis of antimicrobial and anticoccidial agents, demonstrating significant activity against various pathogens (Georgiadis, 1976).
Amine-Functionalized Silica Synthesis : It finds applications in the synthesis of amine-functionalized colloidal silica, useful in various scientific and industrial applications (Soto-Cantu, Cueto, Koch, & Russo, 2012).
Antitumor Agents Synthesis : The compound is key in synthesizing derivatives of 5-fluorouracil, which are used clinically as antitumor agents (Yasumoto, Yamawaki, Marunaka, & Hashimoto, 1978).
DNA Interaction Studies : It is used in studies related to DNA interaction, specifically in the synthesis of compounds that interact with DNA for potential therapeutic applications (Xu, Louka, Doulain, Landry, Mautner, & Massoud, 2009).
Organosilicon Synthesis : Involved in the synthesis of isocyanates in the furan, thiophene, and mono-and polyfluorophenyl series, demonstrating its versatility in chemical synthesis (Lebedev, Lebedeva, Sheludyakov, Ovcharuk, Kovaleva, & Ustinova, 2006).
Biomass-Derived Feedstock Transformation : Utilized in the transformation of biomass-based feedstocks into value-added amines, contributing to sustainable chemistry (Jiang, Ma, Muller, Pera‐Titus, Jérôme, & de Oliveira Vigier, 2019).
Safety and Hazards
properties
IUPAC Name |
1-(oxolan-2-yl)-N-(thiophen-3-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS.ClH/c1-2-10(12-4-1)7-11-6-9-3-5-13-8-9;/h3,5,8,10-11H,1-2,4,6-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUFUUWNOWDWPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CSC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Tetrahydro-2-furanylmethyl)(3-thienylmethyl)amine hydrochloride | |
CAS RN |
1049713-30-5 | |
| Record name | 2-Furanmethanamine, tetrahydro-N-(3-thienylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049713-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Dimethylamino)propoxy]benzaldehyde hydrochloride](/img/structure/B3077840.png)
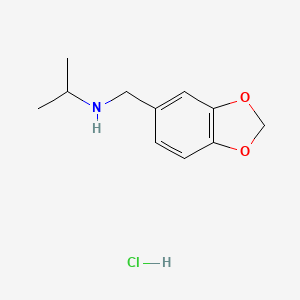


![2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077878.png)
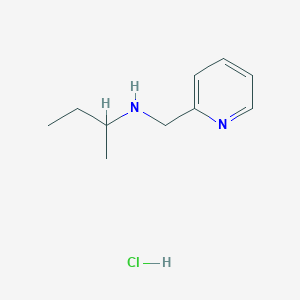
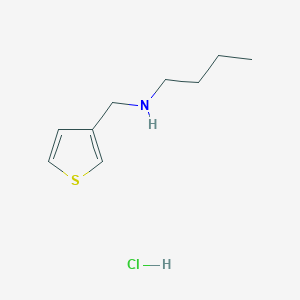

![[6-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylamine dihydrochloride](/img/structure/B3077925.png)
